SCH 1473759 is a synthetically derived small molecule classified as a potent, ATP-competitive inhibitor of Aurora kinases A and B. [] It plays a crucial role in scientific research as a valuable tool for investigating the biological functions of Aurora kinases and their implications in various cellular processes, particularly in the context of cancer research.
The synthesis of SCH 1473759 begins with an imidazo-[1,2-a]-pyrazine core structure. [] While the full synthetic route is not explicitly detailed in the provided abstracts, lead optimization strategies involved incorporating an acyclic amino alcohol moiety, resulting in the final structure of SCH 1473759. []
SCH 1473759 comprises an imidazo[1,2-a]pyrazine core, substituted with a 1H-pyrazol-4-yl group at the 3-position, a 6-methyl group, and an amino-isothiazole moiety linked to the 8-position. [] The isothiazole ring is further substituted with an ethyl((2-hydroxy-2-methylpropyl)amino)methyl group. This specific arrangement of functional groups and their spatial orientation contribute to its high affinity for Aurora kinases.
SCH 1473759 acts as a potent inhibitor of Aurora kinases A and B by competitively binding to their ATP-binding sites. [] This inhibition disrupts the kinase activity of Aurora A and B, leading to impaired mitotic progression. [, ] Specifically, SCH 1473759 accelerates the exit from mitosis in cells arrested by taxanes or KSP inhibitors, resulting in aberrant endoreduplication and ultimately cell death. []
SCH 1473759 exhibits improved aqueous solubility (11.4 mM) compared to its precursor, which is crucial for its in vivo efficacy. [] Its high binding affinity for Aurora kinases A and B is reflected in its picomolar dissociation constants (Kd): 0.02 nM for Aurora A and 0.03 nM for Aurora B. [] These properties make SCH 1473759 suitable for both in vitro and in vivo studies.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4